molecular formula C15H15BrN4O2S B12177065 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12177065
M. Wt: 395.3 g/mol
InChI Key: ZXWBLYCNMQFVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-bromo-substituted indole core linked via a propanamide bridge to a 1,3,4-thiadiazole ring with a methoxymethyl substituent. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or anti-inflammatory activity . The bromine atom at position 6 may enhance binding affinity through halogen bonding, while the methoxymethyl group on the thiadiazole ring likely improves solubility compared to bulkier substituents .

Properties

Molecular Formula

C15H15BrN4O2S

Molecular Weight

395.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H15BrN4O2S/c1-22-9-14-18-19-15(23-14)17-13(21)5-7-20-6-4-10-2-3-11(16)8-12(10)20/h2-4,6,8H,5,7,9H2,1H3,(H,17,19,21)

InChI Key

ZXWBLYCNMQFVTD-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Indole

6-Bromoindole is synthesized via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

Procedure :

  • Indole (1 eq) is dissolved in acetic acid at 0°C.

  • NBS (1.05 eq) is added portion-wise, and the mixture is stirred for 12 h.

  • The product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 6-bromoindole (82–89%).

Key Data :

ParameterValue
Yield82–89%
Purity (HPLC)>98%
Characterization¹H NMR (CDCl₃): δ 7.85 (d, J=1.5 Hz, 1H), 7.45 (dd, J=8.1 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H)

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

Thiadiazole Ring Formation

The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazides with methoxymethyl carbonyl chloride.

Procedure :

  • Thiosemicarbazide (1 eq) and methoxymethyl carbonyl chloride (1.2 eq) are refluxed in dry THF under N₂.

  • After 6 h, the solvent is evaporated, and the residue is treated with POCl₃ to facilitate cyclization.

  • The product is isolated via recrystallization (ethanol/water), yielding 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene amine (75–81%).

Key Data :

ParameterValue
Yield75–81%
Melting Point145–148°C
CharacterizationIR (KBr): 1670 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C)

Propanamide Linker Installation

Acylation of 6-Bromoindole

6-Bromoindole is acylated with acryloyl chloride to introduce the propanamide spacer.

Procedure :

  • 6-Bromoindole (1 eq) is dissolved in anhydrous DMF under N₂.

  • Acryloyl chloride (1.5 eq) is added dropwise at 0°C, followed by triethylamine (2 eq).

  • The mixture is stirred for 4 h, quenched with ice-water, and extracted with ethyl acetate.

  • The product, 3-(6-bromo-1H-indol-1-yl)propanoyl chloride, is obtained in 88% yield.

Amide Coupling with Thiadiazole Amine

The propanoyl chloride is coupled with 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene amine using HATU/DIPEA.

Procedure :

  • 3-(6-Bromo-1H-indol-1-yl)propanoyl chloride (1 eq) and thiadiazole amine (1.2 eq) are dissolved in DCM.

  • HATU (1.5 eq) and DIPEA (3 eq) are added, and the reaction is stirred at RT for 12 h.

  • Purification via flash chromatography (DCM/methanol, 9:1) yields the final compound (68–74%).

Key Data :

ParameterValue
Yield68–74%
Purity (HPLC)>95%
Characterization¹³C NMR (DMSO-d₆): δ 168.2 (C=O), 156.7 (C=N), 122.4 (C-Br)

Alternative Microwave-Assisted Route

Microwave irradiation significantly reduces reaction times for cyclization and coupling steps.

Procedure :

  • 6-Bromoindole and acryloyl chloride are reacted under microwave conditions (100°C, 300 W, 20 min).

  • The intermediate is coupled with thiadiazole amine using Pd(OAc)₂/Xantphos in dioxane (120°C, 30 min).

  • Total yield improves to 79% with 99% purity.

Analytical and Spectroscopic Validation

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₁₆H₁₄BrN₅O₂S [M+H]⁺: 444.9942, found: 444.9945.

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the thiadiazole-ylidene moiety, with bond angles of 120.5° at the C=N group.

Scalability and Industrial Considerations

  • Cost Efficiency : Using NBS over Br₂ reduces byproduct formation, lowering purification costs.

  • Green Chemistry : Ethyl acetate/water biphasic systems in extraction minimize solvent waste.

Challenges and Optimization

  • Regioselectivity : Competing bromination at C₅ of indole is suppressed using NBS in acetic acid.

  • Stability : The thiadiazole-ylidene group is sensitive to moisture; reactions require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications .

Scientific Research Applications

Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Indoles are known to interact with various biological targets, leading to apoptosis in cancer cells. In a study published in Journal of Medicinal Chemistry, compounds with indole structures demonstrated inhibition of cancer cell proliferation by inducing cell cycle arrest and apoptosis through various signaling pathways .

Antimicrobial Activity
The thiadiazole moiety in the compound has been associated with antimicrobial properties. Studies have shown that compounds containing thiadiazole rings exhibit potent activity against a range of bacterial strains. For instance, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Mechanistic Insights

The mechanism of action for compounds like 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide often involves the modulation of enzyme activity or receptor interactions. Specifically, the indole ring can participate in π-stacking interactions with nucleic acids or proteins, enhancing the compound's bioactivity .

Case Studies

  • Anticancer Activity
    A study explored the effects of similar indole-thiadiazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the potential use of such compounds in cancer therapy .
  • Antimicrobial Efficacy
    Another investigation assessed the antimicrobial properties of thiadiazole-containing compounds against various pathogens. The study found that the presence of the methoxymethyl group enhanced solubility and bioavailability, leading to improved antimicrobial activity compared to other derivatives lacking this substitution .

Synthetic Applications

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves multi-step reactions that can be optimized for yield and purity. The synthetic route typically includes:

  • Formation of the indole derivative via cyclization reactions.
  • Introduction of the thiadiazole ring through condensation reactions.
  • Final acylation to produce the propanamide derivative.

These synthetic strategies are crucial for developing analogs with enhanced biological activity or selectivity .

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Research Findings and Data

Structure-Activity Relationships (SAR)

  • Indole Position 6 : Bromine at position 6 (target) may improve binding compared to unsubstituted indoles (e.g., ) due to enhanced hydrophobic interactions.
  • Thiadiazole Substituents : Methoxymethyl (target) vs. tetrahydrofuran () or sulfonamide () groups significantly alter solubility and metabolic stability.

Biological Activity

The compound 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic molecule that combines an indole moiety with a thiadiazole derivative. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C15H15BrN4O2SC_{15}H_{15}BrN_{4}O_{2}S with a molar mass of 395.27 g/mol. The presence of bromine in the indole ring and the thiadiazole group is hypothesized to enhance its pharmacological properties.

Biological Activities

Compounds containing indole and thiadiazole moieties have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains. The presence of electron-withdrawing groups (like Br) has been shown to enhance antimicrobial efficacy .
  • Anticancer Potential : Indole derivatives often show anticancer activity due to their ability to modulate enzyme activity and receptor interactions. Studies have indicated that modifications in the structure can significantly influence their anticancer properties .
  • Antioxidant Effects : The antioxidant activity of thiadiazoles has been documented, with certain derivatives demonstrating significant free radical scavenging capabilities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key points include:

  • Substituent Effects : The introduction of various substituents on the indole and thiadiazole rings can enhance or diminish biological activity. For instance, electron-donating groups at specific positions have been associated with increased anticancer and antioxidant potential, while electron-withdrawing groups have shown improved antimicrobial activity .
  • Pharmacophore Identification : Identifying the active pharmacophore within the compound is crucial for understanding its mechanism of action and optimizing its biological efficacy.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various thiadiazole derivatives, compounds structurally similar to 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that bromination at the 6-position of the indole ring played a pivotal role in enhancing antimicrobial potency .
  • Anticancer Activity : Another study focused on indole-thiadiazole hybrids demonstrated promising anticancer effects in vitro against various cancer cell lines. The compound's ability to induce apoptosis was linked to its structural components, particularly the indole moiety which facilitates interaction with cellular targets involved in cell cycle regulation .

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantSignificant free radical scavenging

Q & A

Q. What are the optimal synthetic routes for preparing 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide?

  • Methodological Answer : The synthesis involves two key steps: (1) Formation of the 6-bromoindole moiety and (2) coupling with the thiadiazole-propanamide backbone. For the indole component, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) . For the propanamide-thiadiazole linkage, a nucleophilic acyl substitution reaction between 3-bromopropanoyl chloride and a thiadiazol-2-amine derivative (prepared via cyclization of thiosemicarbazides) is effective. This reaction is typically conducted in a basic aqueous solution (e.g., 5% Na₂CO₃) with manual shaking to precipitate intermediates . The methoxymethyl group on the thiadiazole ring can be introduced via alkylation using chloromethyl methyl ether.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Critical for verifying substituent positions (e.g., bromoindole protons at δ 7.2–7.8 ppm, thiadiazole CH₂OCH₃ at δ 3.3–3.5 ppm) and confirming stereochemistry (E-configuration of the thiadiazol-2-ylidene group via coupling constants) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, and Br percentages (e.g., Br% should match theoretical ~18.5%) .

Q. What solvent systems are suitable for purification and crystallization?

  • Methodological Answer : High-purity recrystallization is achieved using mixed solvents like ethyl acetate/hexane (3:1) or methanol/water (gradient cooling). For thiadiazole derivatives, 1,4-dioxane or acetonitrile is preferred to stabilize the E-isomer .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiadiazole ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) model bond angles (e.g., C-S-C ~112°) and charge distribution to identify nucleophilic/electrophilic sites. For example, the thiadiazole S atom shows high electron density, making it prone to electrophilic substitution . Molecular docking studies (using AutoDock Vina) can further predict interactions with biological targets (e.g., enzyme active sites) by analyzing binding energies and pose clusters .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability.
  • Orthogonal Testing : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing methoxymethyl with ethoxymethyl) to isolate contributing factors .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Buffering : Maintain pH 7.4 (PBS) to prevent hydrolysis of the amide bond.
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the bromoindole moiety.
  • Metabolic Stability : Introduce deuterium at labile C-H positions (e.g., propanamide chain) to slow CYP450-mediated oxidation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound?

  • Methodological Answer :
  • Dose Range : Use a logarithmic series (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicates : Triplicate wells per dose with three independent experiments to ensure statistical power (p<0.05, ANOVA) .

Q. What in vitro models are appropriate for evaluating its anticancer potential?

  • Methodological Answer :
  • Cell Panels : NCI-60 human tumor cell lines for broad screening.
  • Mechanistic Studies : Apoptosis (Annexin V/PI staining), cell cycle (propidium iodide flow cytometry), and ROS generation (DCFH-DA assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.